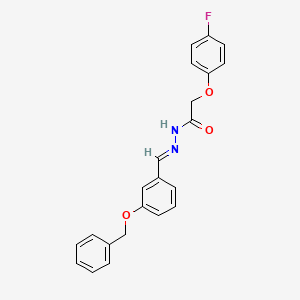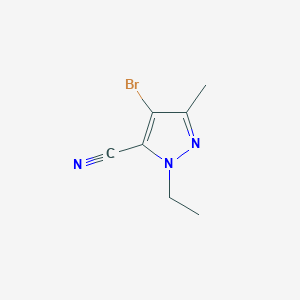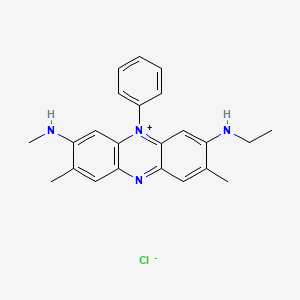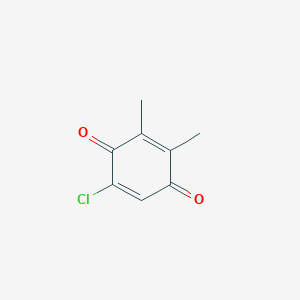
5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is an organic compound belonging to the class of quinones. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is particularly interesting due to its unique structure, which includes chlorine and methyl groups attached to the cyclohexa-diene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione. This reaction can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually performed at room temperature and monitored until the desired level of chlorination is achieved .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous addition of chlorine gas to a solution of 2,3-dimethylcyclohexa-2,5-diene-1,4-dione in an appropriate solvent, such as dichloromethane, under controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to the corresponding hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: The major product is the corresponding quinone.
Reduction: The major product is the hydroquinone derivative.
Substitution: The major products depend on the nucleophile used; for example, substitution with an amine yields an amino derivative.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. The compound can undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential cell damage. The molecular targets include enzymes and proteins involved in cellular respiration and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichloro-2,5-cyclohexa-diene-1,4-dione: Similar structure but with two chlorine atoms instead of one.
2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2,5-Dihydroxy-1,4-benzoquinone: Contains hydroxyl groups instead of chlorine and methyl groups.
Uniqueness
5-Chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical reactivity and biological activity. The chlorine atom enhances its electrophilic character, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated analogs .
Eigenschaften
CAS-Nummer |
40967-77-9 |
|---|---|
Molekularformel |
C8H7ClO2 |
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
5-chloro-2,3-dimethylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H7ClO2/c1-4-5(2)8(11)6(9)3-7(4)10/h3H,1-2H3 |
InChI-Schlüssel |
XQZPZKPEWGKVJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C(=CC1=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




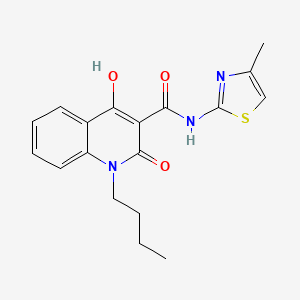
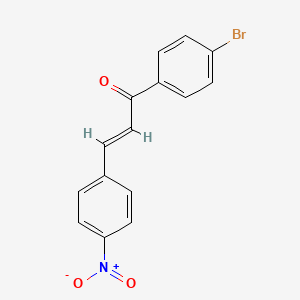



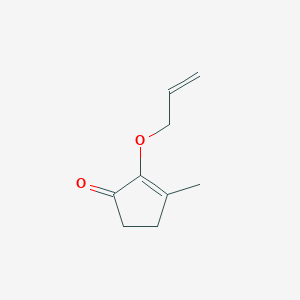
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-2-(pyrrolidin-1-ylmethyl)phenol](/img/structure/B12001063.png)

![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)
